molecular formula C9H13N3O4 B11878132 Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate

Cat. No.: B11878132
M. Wt: 227.22 g/mol
InChI Key: ZIPIZGUKTMSBCG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate (CAS: 944249-74-5) is a pyrimidine derivative with a molecular formula of C₉H₁₃N₃O₄ and a molecular weight of 227.22 g/mol . Its structure comprises a pyrimidine ring substituted with an amino group at position 4, a hydroxymethyl group at position 5, and an ethyl ester-linked acetic acid moiety at position 1 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to nucleoside analogs, which often exhibit biological activity.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

ethyl 2-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]acetate

InChI

InChI=1S/C9H13N3O4/c1-2-16-7(14)4-12-3-6(5-13)8(10)11-9(12)15/h3,13H,2,4-5H2,1H3,(H2,10,11,15)

InChI Key

ZIPIZGUKTMSBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=NC1=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The amino group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include ethyl acetoacetate, guanidine, formaldehyde, and ammonia.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The compound’s pyrimidine ring undergoes regioselective substitution due to electron-withdrawing groups (e.g., 2-oxo and 4-amino) activating specific positions. Key reactions include:

Silylation-Coupling Reaction
In the presence of hexamethyldisilazane (HMDS) and trimethylsilyl iodide (TMSI), the hydroxymethyl group (-CH2OH) is silylated to enhance nucleophilicity. This facilitates coupling with electrophilic partners like 1,3-oxathiolane derivatives under anhydrous conditions (acetonitrile, 0°C, argon atmosphere) .

Reaction Conditions Products
HMDS (4.8 mmol), TMSI (0.504 mmol)Silylated intermediate for subsequent glycosylation
3Å molecular sieves, 0°C, 1 h((2R,5S)-5-(4-acetamido-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl benzoate (yield: 89%)

Key Characterization Data :

  • ¹H NMR (D2O) : δ 7.96 (1H, dd, J = 7.58 Hz) – pyrimidine proton .

  • ¹³C NMR : δ 170.3 (ester carbonyl), 162.6 (C=O of pyrimidinone) .

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety (-COOEt) is hydrolyzed under basic conditions to yield carboxylic acid derivatives, enabling further functionalization:

Base-Mediated Hydrolysis
Treatment with potassium carbonate (K2CO3) in methanol (rt, 14 h) cleaves the ester group, producing 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one (Lamivudine, 1a) .

Reagent Conditions Yield Application
K2CO3Methanol, rt, 14 h89%Antiviral drug intermediate

Product Characterization :

  • ¹H NMR (D2O) : δ 5.53 (1H, dd, J = 6.38, 3.97 Hz) – oxathiolane proton .

Oxidative and Reductive Transformations

The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehyde or carboxylic acid derivatives, though specific protocols require further experimental validation.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate exhibit significant anticancer properties. Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells. For example, preliminary investigations report low IC50 values for related compounds, suggesting potent anticancer effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Research findings suggest that it may inhibit the growth of these bacteria, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that allow for the modification of its structure to enhance biological activity. Common synthetic methods include:

  • Condensation Reactions : To form the pyrimidine core.
  • Functional Group Modifications : To introduce amino and hydroxymethyl groups which are essential for its biological properties .

Case Study 1: Anticancer Evaluation

In one study, researchers synthesized various derivatives of this compound and tested their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited strong cytotoxicity with IC50 values comparable to established chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate (944249-74-5) Pyrimidine 4-amino, 5-hydroxymethyl, ethyl ester C₉H₁₃N₃O₄ 227.22 Amino, hydroxymethyl, ester
Ethyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate (N/A) Triazole 4-hydroxymethyl, ethyl ester C₇H₁₁N₃O₃ 185.18 Hydroxymethyl, ester
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (61727-34-2) Pyrimidine 4-chloro, 2-methylthio, ethyl ester C₉H₁₁ClN₂O₂S 246.71 Chloro, methylthio, ester
Ethyl [4-amino-5-{3-[(cyclopropylsulfonyl)amino]prop-1-yn-1-yl}-2-oxo...]acetate Pyrimidine 4-amino, propargyl sulfonamide, ethyl ester C₁₆H₂₁N₅O₅S 395.43 Sulfonamide, alkyne, ester
Key Observations:
  • Core Heterocycle : The target compound’s pyrimidine ring distinguishes it from triazole () and pyrazole () derivatives, which exhibit distinct electronic properties and hydrogen-bonding capabilities.
  • Substituent Effects : The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like methylthio () or chloro ().
Key Findings:
  • Enzyme Inhibition : Analogs like the PfIspE inhibitor () highlight the role of sulfonamide and alkyne groups in targeting enzyme active sites, a feature absent in the target compound.
  • Safety Profile : Related pyrimidine esters (e.g., ) require careful handling due to reactivity, implying similar precautions for the target compound.

Biological Activity

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate, identified by the CAS number 944249-74-5, is a compound with notable potential in medicinal chemistry. Its molecular formula is C9_9H13_{13}N3_3O4_4, and it has a molecular weight of 227.22 g/mol. The compound features a pyrimidine ring, which is crucial for its biological activity due to the presence of functional groups such as the amino and hydroxymethyl groups.

Structural Characteristics and Synthesis

The structure of this compound includes:

  • A pyrimidine ring
  • An amino group (-NH2_2)
  • A hydroxymethyl group (-CH2_2OH)
  • An ethyl acetate moiety

These functional groups enhance the compound's solubility and reactivity, which are essential for its biological interactions. The synthesis typically involves multi-step synthetic routes, allowing for the production of high-purity compounds suitable for research and development .

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antiproliferative Effects:

  • Compounds with similar structures have shown antiproliferative effects against various cancer cell lines. For instance, related pyrimidine derivatives have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair .

2. Antimicrobial Properties:

  • The compound's structural features suggest potential antimicrobial activity, which aligns with ongoing research into new antimicrobial agents targeting the methylerythritol (MEP) pathway in pathogenic microorganisms .

3. Enzyme Inhibition:

  • This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown efficacy in inhibiting glycogen synthase kinase (GSK) and other targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
Ethyl 2-(4-amino-2-pyrimidinyl)acetate944249-74-5Lacks hydroxymethyl group
4-Amino-5-hydroxymethylpyrimidine944249-73-4No ethyl acetate moiety
5-Amino-pyrimidine derivativesVariesVarying substitutions on pyrimidine

The presence of the hydroxymethyl group in this compound enhances its solubility and potential reactivity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity:
    • A study demonstrated that pyrimidine derivatives exhibited significant antitumor effects by inhibiting cell proliferation in various cancer models. The mechanism was linked to the inhibition of topoisomerase II activity .
  • Antimicrobial Research:
    • Investigations into antimicrobial agents targeting the MEP pathway have highlighted the potential for compounds like this compound to serve as lead compounds in drug development against resistant pathogens .
  • Enzyme Inhibition Studies:
    • Research has shown that pyrimidine derivatives can effectively inhibit key metabolic enzymes, suggesting that this compound may possess similar inhibitory properties .

Q & A

Advanced Question

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., kinases or nucleic acids) .
  • Metabolic Profiling : LC-MS/MS to track metabolites, as shown for similar triazolethiones (e.g., monitoring sulfonamide intermediates) .
  • Co-crystallization Studies : Resolve compound-protein complexes (e.g., kinase IspE inhibitors) to map interaction sites .

How should researchers address discrepancies in biological activity data across different studies?

Advanced Question

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate .
  • Solubility Optimization : Adjust solvents (e.g., DMSO/water mixtures) to ensure compound bioavailability, as precipitation can skew activity .
  • Data Normalization : Compare results against baseline cytotoxicity (e.g., MTT assays) to distinguish specific effects from general toxicity .

What methodological approaches are used to analyze the pharmacokinetics of this compound?

Advanced Question

  • In Vivo Pharmacokinetics : Administer IV/oral doses in rodent models and collect blood at intervals (e.g., 5–120 min). Use HPLC to quantify plasma concentrations (Cₘₐₓ, t₁/₂) .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in organs via scintillation counting .
  • Metabolite Identification : Combine LC-MS with enzymatic hydrolysis to detect phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group) .

How can computational modeling aid in predicting the reactivity and stability of this compound?

Advanced Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., pyrimidinone ring) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol to assess hydrolysis susceptibility .
  • QSAR Models : Correlate substituent effects (e.g., hydroxymethyl vs. halogen groups) with bioactivity using regression analysis .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

  • Reaction Scaling : Transition from batch to flow chemistry for Pd-catalyzed steps to improve heat/mass transfer .
  • Purification Efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective bulk isolation .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

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